4-bromo-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is a complex organic compound characterized by its multiple bromine and chlorine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves multiple steps, including halogenation, amination, and esterification reactions. The starting materials often include 2,4,6-tribromophenol, 4-bromo-2-chlorobenzoic acid, and appropriate amine derivatives. The reaction conditions usually require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-chlorobenzoate: Shares similar structural features but lacks the complex amide and imine functionalities.
1,2-bis(2,4,6-tribromophenoxy)ethane: Another brominated compound with different applications and properties.
Uniqueness
4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is unique due to its specific combination of bromine and chlorine substitutions, as well as its amide and imine functionalities
Properties
Molecular Formula |
C22H13Br4ClN2O4 |
---|---|
Molecular Weight |
724.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H13Br4ClN2O4/c23-13-5-6-19(33-22(31)15-3-1-2-4-18(15)27)12(7-13)10-28-29-20(30)11-32-21-16(25)8-14(24)9-17(21)26/h1-10H,11H2,(H,29,30)/b28-10+ |
InChI Key |
ISJALEUWRUMITD-ORBVJSQLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.